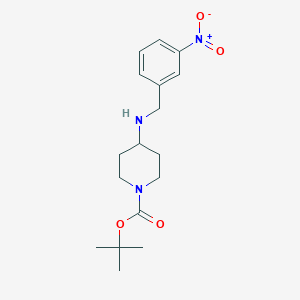

![molecular formula C8H4F3N3O2 B2534190 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1896831-02-9](/img/structure/B2534190.png)

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazoles often involves the use of hydrazine hydrate . For example, one method involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . This is followed by a series of steps involving chlorobenzene and trifluoroacetic anhydride .Molecular Structure Analysis

The molecular structure of triazoles, including “this compound”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazoles to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles are known for their reactivity and versatility in chemical reactions . They can undergo a variety of reactions, including nucleophilic reactions . The specific reactions that “this compound” undergoes would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, its empirical formula is C7H4F3NO2 and its molecular weight is 191.11 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Triazole-containing hybrids, including 1,2,4-triazoles, have shown promising antibacterial activity against Staphylococcus aureus. These compounds act as potent inhibitors of various bacterial enzymes and proteins, demonstrating potential as novel anti-S. aureus agents due to their broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

Central Nervous System (CNS) Drug Synthesis

Functional chemical groups in heterocycles, including triazoles, are identified as potential leads for the synthesis of compounds with CNS activity. These compounds exhibit effects ranging from depression to euphoria and convulsion, indicating their potential in developing new CNS drugs (Saganuwan, 2017).

Environmental and Biodegradation Studies

Studies on the microbial degradation of polyfluoroalkyl chemicals have highlighted the environmental fate of triazole derivatives. The degradation pathways and the identification of novel degradation intermediates are crucial for evaluating the environmental impact and for the development of remediation strategies for these persistent chemicals (Liu & Avendaño, 2013).

Optical Sensors

Pyrimidine derivatives, which can be related structurally to triazoles, are utilized as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them appropriate for use as sensing probes in the development of optical sensors with a range of biological and medicinal applications (Jindal & Kaur, 2021).

Fluorinated Alternatives and Environmental Safety

Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) explores the chemical identities and environmental impacts of these substances, including their persistence, bioaccumulation, and potential toxic effects. The need for further toxicological studies to evaluate the safety of these alternatives is emphasized (Wang et al., 2013).

Wirkmechanismus

Target of Action

It’s known that triazole compounds, which include 6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid, are capable of binding in the biological system with a variety of enzymes and receptors .

Mode of Action

Triazole compounds are known to interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, suggesting they may affect multiple pathways .

Result of Action

Given the biological activities of triazole compounds, it can be inferred that the compound may have significant effects at the molecular and cellular level .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Triazole compounds, which include two carbon and three nitrogen atoms, are known to bind readily in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Mechanism

It is known that triazole compounds can bind to various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-5-12-6(7(15)16)13-14(5)3-4/h1-3H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQIUZLIHKYVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2534108.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2534110.png)

![N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2534112.png)

![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate](/img/structure/B2534115.png)

![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)

![1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one](/img/structure/B2534121.png)

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/no-structure.png)

![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)

![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)

![3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534130.png)